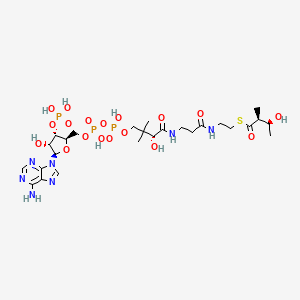

3-Hydroxy-2-methylbutyryl-CoA

Descripción

Propiedades

Fórmula molecular |

C26H44N7O18P3S |

|---|---|

Peso molecular |

867.7 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S,3S)-3-hydroxy-2-methylbutanethioate |

InChI |

InChI=1S/C26H44N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-15,18-20,24,34,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13-,14-,15+,18+,19+,20-,24+/m0/s1 |

Clave InChI |

PEKYNTFSOBAABV-LQUDNSJZSA-N |

SMILES |

CC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES isomérico |

C[C@@H]([C@H](C)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Pivotal Role of 3-Hydroxy-2-methylbutyryl-CoA in Isoleucine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of the essential branched-chain amino acid isoleucine is a critical metabolic pathway, culminating in the production of key intermediates for the tricarboxylic acid (TCA) cycle. A central, yet often overlooked, molecule in this pathway is 3-Hydroxy-2-methylbutyryl-CoA. This technical guide provides an in-depth exploration of the function of this compound in isoleucine metabolism, with a particular focus on the enzymatic processes that govern its transformation. We will delve into the quantitative aspects of this pathway, present detailed experimental protocols for the investigation of the key enzyme, this compound dehydrogenase, and provide visual representations of the metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in metabolic diseases, drug discovery, and nutritional science.

Introduction

Isoleucine, along with valine and leucine, is a branched-chain amino acid (BCAA) that plays a vital role in protein synthesis and energy homeostasis. The breakdown of isoleucine occurs primarily in the mitochondria of various tissues, most notably skeletal muscle and liver. This multi-step process generates acetyl-CoA and propionyl-CoA, which are subsequently utilized in the TCA cycle for ATP production or channeled into gluconeogenesis and fatty acid synthesis.[1][2] The metabolic intermediate, this compound, represents a key juncture in this degradative pathway. Its formation and subsequent oxidation are critical for the complete catabolism of the isoleucine carbon skeleton.[3] Dysregulation of this pathway, particularly deficiencies in the enzymes involved in processing this compound, can lead to severe metabolic disorders.[4][5]

The Isoleucine Catabolic Pathway: The Central Role of this compound

The catabolism of isoleucine to acetyl-CoA and propionyl-CoA involves a series of enzymatic reactions analogous to the β-oxidation of fatty acids.[3] After initial transamination and oxidative decarboxylation, the resulting α-methylbutyryl-CoA enters a specialized β-oxidation-like spiral.

Formation of this compound:

The precursor to this compound is tiglyl-CoA, which is formed by the dehydrogenation of α-methylbutyryl-CoA. The enzyme enoyl-CoA hydratase (crotonase) then catalyzes the stereospecific hydration of the double bond in tiglyl-CoA to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.[6]

Oxidation of this compound:

The pivotal step in the processing of this intermediate is its oxidation, catalyzed by the NAD+-dependent enzyme This compound dehydrogenase (EC 1.1.1.178).[6][7] This enzyme, also referred to as short-chain L-3-hydroxy-2-methylacyl-CoA dehydrogenase (SC-HMAD), facilitates the conversion of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA.[7]

The overall reaction is as follows:

(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA + NAD+ ⇌ 2-methylacetoacetyl-CoA + NADH + H+[6]

Final Steps to Acetyl-CoA and Propionyl-CoA:

The final step in this pathway is the thiolytic cleavage of 2-methylacetoacetyl-CoA by β-ketothiolase, which yields acetyl-CoA and propionyl-CoA.[3] Acetyl-CoA can directly enter the TCA cycle, while propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate, through a series of carboxylation and rearrangement reactions.[6]

Signaling Pathway Diagram

Quantitative Data

The study of the isoleucine catabolic pathway necessitates a quantitative understanding of the enzymes and intermediates involved. The following tables summarize key quantitative data for this compound dehydrogenase.

Enzyme Kinetic Parameters

| Enzyme | Source | Substrate | Apparent Km (µM) | Reference |

| This compound Dehydrogenase | Rat Liver | L-3-hydroxy-2-methylbutyryl-CoA | 5 | [7] |

| This compound Dehydrogenase | Rat Liver | L-3-hydroxybutyryl-CoA | 19 | [7] |

Purification of this compound Dehydrogenase from Bovine Liver

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Purification (-fold) | Yield (%) |

| Crude Extract | 150,000 | 1,500 | 0.01 | 1 | 100 |

| Ammonium Sulfate (40-60%) | 30,000 | 1,200 | 0.04 | 4 | 80 |

| Phenyl-Sepharose | 3,000 | 900 | 0.3 | 30 | 60 |

| Blue-Sepharose | 150 | 600 | 4.0 | 400 | 40 |

| Hydroxyapatite | 15 | 300 | 20.0 | 2000 | 20 |

Note: The data in this table is illustrative and compiled from typical purification schemes for similar enzymes. Actual values may vary.

Experimental Protocols

This section provides detailed methodologies for the purification and activity assay of this compound dehydrogenase.

Purification of this compound Dehydrogenase from Bovine Liver

This protocol is adapted from the multi-step purification procedure for similar acyl-CoA dehydrogenases.

Materials:

-

Fresh or frozen bovine liver

-

Buffer A: 50 mM potassium phosphate, pH 7.5, 1 mM EDTA

-

Buffer B: Buffer A containing 1 M (NH4)2SO4

-

Buffer C: 10 mM potassium phosphate, pH 7.5

-

Phenyl-Sepharose column

-

Blue-Sepharose column

-

Hydroxyapatite column

-

Ammonium sulfate

-

Centrifuge, spectrophotometer, and chromatography equipment

Procedure:

-

Homogenization: Homogenize 500 g of bovine liver in 2 L of Buffer A.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes. Collect the supernatant.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation. Stir for 30 minutes and centrifuge at 10,000 x g for 20 minutes. Discard the pellet. Add ammonium sulfate to the supernatant to reach 60% saturation. Stir for 30 minutes and centrifuge as before. Collect the pellet.

-

Resuspension and Dialysis: Resuspend the pellet in a minimal volume of Buffer A and dialyze overnight against 4 L of Buffer A.

-

Phenyl-Sepharose Chromatography: Apply the dialyzed sample to a Phenyl-Sepharose column equilibrated with Buffer B. Wash the column with Buffer B and elute the enzyme with a linear gradient from Buffer B to Buffer A.

-

Blue-Sepharose Chromatography: Pool the active fractions and apply them to a Blue-Sepharose column equilibrated with Buffer C. Wash the column and elute with a linear gradient of 0-1.5 M KCl in Buffer C.

-

Hydroxyapatite Chromatography: Pool the active fractions and apply them to a Hydroxyapatite column equilibrated with Buffer C. Elute the enzyme with a linear gradient of 10-400 mM potassium phosphate, pH 7.5.

-

Enzyme Purity and Storage: Assess the purity of the final enzyme preparation by SDS-PAGE. Store the purified enzyme at -80°C in the presence of 20% glycerol.

Spectrophotometric Assay of this compound Dehydrogenase Activity

This assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

-

Purified this compound dehydrogenase

-

1 M Tris-HCl, pH 9.0

-

10 mM NAD+

-

1 mM (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA (substrate)

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture:

-

880 µL of 100 mM Tris-HCl, pH 9.0

-

100 µL of 10 mM NAD+

-

-

Pre-incubation: Equilibrate the cuvette to 37°C for 5 minutes.

-

Initiation of Reaction: Add 10 µL of the purified enzyme solution and mix gently. Monitor the baseline absorbance at 340 nm.

-

Substrate Addition: Add 10 µL of 1 mM (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to start the reaction.

-

Measurement: Record the increase in absorbance at 340 nm for 5 minutes.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Experimental Workflow Diagram

Conclusion

This compound is a critical intermediate in the catabolic pathway of isoleucine. Its efficient conversion to 2-methylacetoacetyl-CoA by this compound dehydrogenase is essential for the complete degradation of isoleucine and the subsequent generation of energy and biosynthetic precursors. Understanding the intricacies of this metabolic step, including the kinetics and regulation of the involved enzyme, is paramount for elucidating the pathophysiology of related metabolic disorders and for the development of potential therapeutic interventions. The experimental protocols provided in this guide offer a robust framework for researchers to investigate this important aspect of amino acid metabolism. Further research into the structure, function, and regulation of this compound dehydrogenase will undoubtedly provide deeper insights into the metabolic fate of branched-chain amino acids in health and disease.

References

- 1. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and properties of short chain acyl-CoA, medium chain acyl-CoA, and isovaleryl-CoA dehydrogenases from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Purification of liver aldehyde dehydrogenase by p-hydroxyacetophenone-sepharose affinity matrix and the coelution of chloramphenicol acetyl transferase from the same matrix with recombinantly expressed aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Short-chain 3-hydroxy-2-methylacyl-CoA dehydrogenase from rat liver: purification and characterization of a novel enzyme of isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Hydroxy-2-methylbutyryl-CoA in Mitochondrial Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methylbutyryl-CoA is a pivotal intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, isoleucine. Its efficient processing is crucial for cellular energy homeostasis, linking amino acid degradation to the central carbon metabolism through the production of acetyl-CoA and propionyl-CoA. This technical guide provides a comprehensive overview of the role of this compound in mitochondrial bioenergetics, detailing its metabolic context, the enzymatic reactions it undergoes, and the consequences of its impaired metabolism. This document includes detailed experimental protocols for investigating its impact on mitochondrial function and outlines the known (albeit limited) connections to cellular signaling pathways.

Introduction

Mitochondria are the primary sites of cellular energy production, orchestrating the catabolism of carbohydrates, fatty acids, and amino acids to generate ATP. The breakdown of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a significant contributor to the cellular energy budget, particularly in tissues such as skeletal muscle, heart, and brain. This compound is a key stereospecific intermediate in the degradation pathway of isoleucine.[1][2] Its metabolism is confined within the mitochondrial matrix, where it is converted into precursors for the tricarboxylic acid (TCA) cycle.

Deficiencies in the enzymes responsible for isoleucine catabolism, particularly the enzyme that processes this compound, lead to rare but severe inborn errors of metabolism characterized by neurological dysfunction, highlighting the critical role of this pathway in maintaining normal cellular and organismal health.[2][3] Understanding the intricate role of this compound in mitochondrial bioenergetics is therefore essential for elucidating disease mechanisms and developing potential therapeutic interventions.

The Isoleucine Catabolic Pathway and the Central Role of this compound

The catabolism of L-isoleucine is a multi-step process that occurs within the mitochondria. Following transamination and oxidative decarboxylation, the resulting 2-methylbutyryl-CoA enters a β-oxidation-like spiral. This compound is formed in the third step of this spiral through the hydration of tiglyl-CoA, a reaction catalyzed by enoyl-CoA hydratase.[1][2][4]

The subsequent and critical step is the NAD+-dependent dehydrogenation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA.[2][5] This reaction is catalyzed by the enzyme this compound dehydrogenase, encoded by the HSD17B10 gene (also known as HADH2).[6][7] Finally, 2-methylacetoacetyl-CoA is cleaved by a thiolase to yield acetyl-CoA and propionyl-CoA.[2][4] Acetyl-CoA directly enters the TCA cycle, while propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA through a series of carboxylation and rearrangement reactions.[2]

Quantitative Data on Mitochondrial Bioenergetics

While the qualitative role of this compound in feeding the TCA cycle is well-established, specific quantitative data on its direct impact on mitochondrial bioenergetics, such as oxygen consumption rates and ATP production, are not extensively available in the public domain. However, data on the kinetic properties of the enzyme responsible for its metabolism, this compound dehydrogenase (HSD17B10), provides insight into the efficiency of this metabolic step.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism | Reference |

| HSD17B10 | DL-3-hydroxybutyryl-CoA | 25.7 | 458 min-1 (kcat) | Human | [1] |

Signaling Pathways

The direct role of this compound as a signaling molecule is currently not well understood. However, the broader context of branched-chain amino acid metabolism suggests potential indirect influences on major cellular signaling pathways.

4.1. Acetyl-CoA and Protein Acetylation

The end product of this compound metabolism, acetyl-CoA, is a crucial molecule not only for energy production but also as the acetyl-group donor for protein acetylation.[8] This post-translational modification, regulated by acetyltransferases and deacetylases, can modulate the activity of numerous proteins, including those involved in metabolism and gene expression.[8][9][10] An accumulation of this compound due to enzymatic deficiency could potentially lead to a localized or global depletion of the acetyl-CoA pool, thereby indirectly affecting protein acetylation status.

Experimental Protocols

To investigate the role of this compound in mitochondrial bioenergetics, a series of established experimental protocols can be employed.

5.1. Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer is a powerful tool for real-time measurement of mitochondrial respiration through the determination of the oxygen consumption rate (OCR). The Cell Mito Stress Test is a standard assay to assess key parameters of mitochondrial function.

Protocol:

-

Cell Culture: Plate cells of interest (e.g., fibroblasts from patients with HSD17B10 deficiency, or a relevant cell line) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Medium Preparation: On the day of the assay, replace the culture medium with a bicarbonate-free DMEM medium supplemented with substrates like glucose, pyruvate, and glutamine, and equilibrate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Loading: Load the injection ports of the sensor cartridge with mitochondrial inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors, respectively)

-

-

Seahorse XF Assay: Calibrate the sensor cartridge and then replace the calibration plate with the cell plate in the Seahorse XF Analyzer. The instrument will measure basal OCR and then sequentially inject the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Data Analysis: The Seahorse software calculates the key parameters of mitochondrial respiration. To investigate the effect of this compound, cells could be pre-incubated with varying concentrations of the metabolite, or it could be injected during the assay.

5.2. Spectrophotometric Assay for this compound Dehydrogenase Activity

The activity of this compound dehydrogenase can be measured by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.[11]

Protocol:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0) containing NAD+ and the cell lysate or purified enzyme.

-

Initiate Reaction: Start the reaction by adding the substrate, this compound.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate Activity: The rate of NADH production can be calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1). Enzyme activity is typically expressed as units per milligram of protein.

5.3. Measurement of Mitochondrial ATP Production

ATP production in isolated mitochondria can be quantified using a luciferin/luciferase-based bioluminescence assay.

Protocol:

-

Isolate Mitochondria: Isolate mitochondria from cells or tissues of interest using differential centrifugation.

-

ATP Synthesis Reaction: Incubate the isolated mitochondria in a reaction buffer containing a respiratory substrate (e.g., glutamate/malate or succinate), ADP, and the luciferin/luciferase ATP assay mix.

-

Luminometry: Measure the light output over time using a luminometer. The light intensity is proportional to the rate of ATP synthesis.

-

Data Analysis: Generate a standard curve with known ATP concentrations to quantify the rate of ATP production.

5.4. Assessment of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential can be assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as TMRM (tetramethylrhodamine, methyl ester) or JC-1.

Protocol:

-

Cell Staining: Incubate live cells with the fluorescent dye (e.g., TMRM) at 37°C.

-

Fluorescence Microscopy or Flow Cytometry: Visualize the fluorescence intensity using a fluorescence microscope or quantify it using a flow cytometer. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Data Analysis: Compare the fluorescence intensity of control cells with cells treated with this compound or cells with HSD17B10 deficiency.

Conclusion

This compound is a critical intermediate in the mitochondrial catabolism of isoleucine, directly linking amino acid metabolism to the central energy-producing pathways of the cell. While its role as a substrate for the TCA cycle is clear, further research is needed to quantify its direct impact on mitochondrial bioenergetics and to explore its potential role in cellular signaling. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted functions of this important metabolite and to elucidate the pathophysiology of related metabolic disorders. A deeper understanding of the bioenergetic and signaling roles of this compound will be instrumental in the development of novel therapeutic strategies for inborn errors of isoleucine metabolism.

References

- 1. uniprot.org [uniprot.org]

- 2. This compound for Research [benchchem.com]

- 3. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. HSD10 mitochondrial disease - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 8. Regulation of intermediary metabolism by protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

The Pivotal Role of 3-Hydroxy-2-methylbutyryl-CoA in Branched-Chain Amino Acid Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-Hydroxy-2-methylbutyryl-CoA, a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine. Dysregulation of BCAA metabolism is increasingly implicated in a range of metabolic disorders, including insulin resistance and diabetes, making a thorough understanding of its key enzymatic steps and intermediates essential for the development of novel therapeutic strategies. This document details the biochemical context of this compound, presents quantitative data where available, and provides comprehensive experimental protocols for its analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the complex processes involved.

Introduction

The catabolism of branched-chain amino acids—leucine, isoleucine, and valine—is a crucial metabolic process, primarily occurring in the skeletal muscle.[1] This process not only contributes to energy homeostasis but also provides precursors for the synthesis of other biomolecules. The breakdown of isoleucine proceeds through a series of enzymatic reactions to ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[2]

This compound is a key stereospecific intermediate in the isoleucine degradation pathway.[3] It is formed from tiglyl-CoA by the action of enoyl-CoA hydratase and is subsequently oxidized by the NAD+-dependent enzyme this compound dehydrogenase to 2-methylacetoacetyl-CoA.[3][4] A deficiency in this dehydrogenase leads to a rare inborn error of metabolism, highlighting its importance in maintaining metabolic health.[5]

This guide will provide a detailed overview of the role of this compound in isoleucine catabolism, methods for its quantification, and assays to measure the activity of the associated enzyme, this compound dehydrogenase.

Biochemical Pathway

The catabolism of isoleucine begins with its transamination to α-keto-β-methylvalerate, followed by oxidative decarboxylation to 2-methylbutyryl-CoA. This intermediate then enters a β-oxidation-like pathway. This compound is central to this pathway.

Isoleucine Catabolism Pathway

Quantitative Data

While extensive quantitative data for every intermediate in the BCAA catabolic pathways is not always readily available in the public domain, this section aims to summarize the known quantitative aspects related to this compound.

Table 1: Enzyme Kinetic Parameters for this compound Dehydrogenase

| Substrate | Km | Vmax | Organism/Tissue | Reference |

| (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA | Data not available | Data not available | Not specified | [3] |

| 2-methylacetoacetyl-CoA | 0.05 mM (for the reverse reaction) | Not specified | Human Fibroblasts | [6] |

Note: Specific kinetic data for the forward reaction with this compound as the substrate are not well-documented in publicly accessible literature. The available data often pertains to the reverse reaction.

Table 2: Reported Concentrations of Related Metabolites

| Metabolite | Concentration | Biospecimen | Condition | Reference |

| 2-Methyl-3-hydroxybutyric acid | 89-226 umol/mmol creatinine | Urine | 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency | [7] |

| Malonyl-CoA | 1.9 ± 0.6 nmol/g wet weight | Rat Liver | Normal | [8] |

| Malonyl-CoA | 1.3 ± 0.4 nmol/g wet weight | Rat Heart | Normal | [8] |

| Malonyl-CoA | 0.7 ± 0.2 nmol/g wet weight | Rat Skeletal Muscle | Normal | [8] |

| Lactoyl-CoA | 0.0172 pmol/mg tissue wet weight | Mouse Heart | Normal |

Note: Direct measurements of intracellular this compound concentrations are scarce. The data presented for related short-chain acyl-CoAs and the urinary excretion product in a deficiency state provide context for expected physiological and pathological levels.

Experimental Protocols

Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from either adherent or suspension cell cultures for subsequent analysis by LC-MS/MS.

Experimental Workflow for Acyl-CoA Extraction

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, LC-MS grade, chilled to -80°C

-

Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled

-

Cell scraper (for adherent cells)

-

Centrifuge capable of reaching 15,000 x g at 4°C

-

Vacuum concentrator or nitrogen evaporator

Procedure:

-

Cell Harvesting and Washing:

-

For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

-

For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

-

-

Lysis and Protein Precipitation:

-

Add 1 mL of ice-cold 80% methanol to the washed cells.

-

For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

-

For suspension cells: Resuspend the cell pellet in the cold methanol.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Centrifugation: Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

-

Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

Sample Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

Quantification of this compound by LC-MS/MS

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).

-

Mobile Phase B: Methanol.

-

Gradient:

-

0-1.5 min: 2% B

-

1.5-5.5 min: 2% to 95% B

-

5.5-14.5 min: 95% B

-

14.5-15 min: 95% to 2% B

-

15-20 min: 2% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

Acyl-CoAs typically fragment in a predictable manner, with a neutral loss of the adenosine diphosphate moiety. The exact MRM transitions for this compound should be optimized by direct infusion of a standard. Based on its structure and common fragmentation patterns of similar molecules, the following transitions are proposed:

Table 3: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| This compound | 868.2 | 361.1 | Positive |

Note: The precursor ion corresponds to [M+H]+. The product ion corresponds to the fragment after the neutral loss of the 5'-ADP moiety (507.1 Da). These values should be empirically confirmed.

Enzyme Activity Assay for this compound Dehydrogenase

This spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Principle:

(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA + NAD+ ⇌ 2-methylacetoacetyl-CoA + NADH + H+[4]

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.3)

-

NAD+ solution (10 mM in buffer)

-

(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA (substrate, concentration to be varied for kinetic analysis)

-

Enzyme preparation (e.g., mitochondrial extract, purified enzyme)

-

UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Potassium phosphate buffer

-

NAD+ solution (final concentration ~1 mM)

-

-

Add the enzyme preparation to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding the substrate, (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.

-

Monitor the increase in absorbance at 340 nm over time.

-

The rate of the reaction is proportional to the change in absorbance per unit time. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

Conclusion

This compound is a vital intermediate in the catabolism of isoleucine. Its proper metabolism is essential for maintaining cellular energy balance and preventing the accumulation of toxic byproducts. The experimental protocols detailed in this guide provide a framework for researchers to quantify this important metabolite and to characterize the activity of the enzyme responsible for its conversion. Further research into the quantitative aspects of the BCAA catabolic pathways, including the determination of kinetic parameters and intracellular concentrations of intermediates like this compound, will be crucial for a more complete understanding of metabolic regulation and for the development of targeted therapies for metabolic diseases.

References

- 1. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for Research [benchchem.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The frequency of short-chain acyl-CoA dehydrogenase gene variants in the US population and correlation with the C(4)-acylcarnitine concentration in newborn blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Short-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 7. babysfirsttest.org [babysfirsttest.org]

- 8. Bioanalytical high-throughput selected reaction monitoring-LC/MS determination of selected estrogen receptor modulators in human plasma: 2000 samples/day - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Biosynthesis of 3-Hydroxy-2-methylbutyryl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic steps involved in the biosynthesis of 3-Hydroxy-2-methylbutyryl-CoA, a key intermediate in the metabolic pathway of the essential amino acid isoleucine. This document details the enzymes responsible for its formation, presents available quantitative data, outlines experimental protocols for enzyme characterization, and provides visual representations of the biochemical pathway and experimental workflows. This guide is intended to be a valuable resource for researchers in metabolic engineering, drug discovery, and diagnostics, offering insights into potential targets for therapeutic intervention and a deeper understanding of branched-chain amino acid catabolism.

Introduction

This compound is a chiral molecule that plays a crucial role as an intermediate in the mitochondrial degradation of L-isoleucine.[1][2][3] The pathway for isoleucine catabolism converges with that of fatty acid β-oxidation, and the enzymes involved are of significant interest in the study of various metabolic disorders.[4] Deficiencies in the enzymes of this pathway can lead to the accumulation of toxic intermediates, resulting in severe clinical phenotypes. Therefore, a thorough understanding of the enzymatic steps leading to the formation and subsequent metabolism of this compound is essential for the development of diagnostic tools and therapeutic strategies for these conditions.

The Biosynthetic Pathway of this compound

The formation of this compound from L-isoleucine involves a series of enzymatic reactions. The final two steps leading to its synthesis are the dehydrogenation of 2-methylbutyryl-CoA and the subsequent hydration of the resulting enoyl-CoA intermediate.

Step 1: Dehydrogenation of 2-methylbutyryl-CoA

The first step is the dehydrogenation of (S)-2-methylbutyryl-CoA to tiglyl-CoA. This reaction is catalyzed by short/branched-chain acyl-CoA dehydrogenase (SBCAD) , also known as 2-methylbutyryl-CoA dehydrogenase.[2][3] This enzyme belongs to the acyl-CoA dehydrogenase family and utilizes a flavin adenine dinucleotide (FAD) cofactor.[1]

-

Enzyme: Short/branched-chain acyl-CoA dehydrogenase (SBCAD)

-

EC Number: 1.3.8.5

-

Substrate: (S)-2-methylbutyryl-CoA

-

Product: Tiglyl-CoA ((2E)-2-methylbut-2-enoyl-CoA)

-

Cofactor: FAD

Step 2: Hydration of Tiglyl-CoA

The second step involves the stereospecific hydration of the double bond in tiglyl-CoA to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA. This reaction is catalyzed by enoyl-CoA hydratase , commonly known as crotonase.[6][7] This enzyme is a member of the crotonase superfamily and does not require a cofactor.[7]

-

Enzyme: Enoyl-CoA hydratase (Crotonase)

-

EC Number: 4.2.1.17

-

Gene: ECHS1

-

Substrate: Tiglyl-CoA

-

Product: (2S,3S)-3-Hydroxy-2-methylbutanoyl-CoA

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound.

Table 1: Kinetic Parameters of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | Specific Activity (nmol/min/mg) | Reference |

| (2S)-2-methylbutanoyl-CoA | Recombinant Human | Not Reported | 9700 | Not Reported | [1] |

| 2-methylbutyryl-CoA | Human Fibroblasts | Not Reported | Not Reported | 0.157 | [8] |

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase (Crotonase)

| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Tiglyl-CoA | Not available in literature | Not available in literature | Not available in literature | |

| Crotonyl-CoA | Rat Liver Mitochondria | 25 | 8000 | |

| Crotonyl-CoA | Bovine Liver | 30 | 9500 |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the enzymes involved in this compound biosynthesis.

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)

This protocol is a synthesized procedure based on methodologies for expressing and purifying recombinant acyl-CoA dehydrogenases.

-

Cloning: The full-length cDNA of human ACADSB is cloned into a suitable expression vector, such as pET-28a, which provides an N-terminal His-tag for purification.

-

Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature, such as 18-25°C, for 16-20 hours to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cell suspension is then sonicated on ice to ensure complete lysis. The lysate is centrifuged at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

-

Affinity Chromatography: The supernatant containing the soluble His-tagged SBCAD is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins. The recombinant SBCAD is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Size-Exclusion Chromatography: For further purification, the eluted fractions containing SBCAD are pooled, concentrated, and loaded onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl). This step removes aggregates and other remaining impurities.

-

Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE.

This assay measures the reduction of ferricenium ion, a synthetic electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate.

-

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.6.

-

Substrate: 2-methylbutyryl-CoA (10 mM stock solution in water).

-

Electron Acceptor: Ferricenium hexafluorophosphate (10 mM stock solution in water).

-

Purified SBCAD enzyme.

-

-

Procedure:

-

In a 1 mL cuvette, combine 950 µL of assay buffer and 10 µL of ferricenium hexafluorophosphate stock solution.

-

Add a specific amount of purified SBCAD enzyme to the cuvette and mix gently.

-

Initiate the reaction by adding 40 µL of the 2-methylbutyryl-CoA stock solution.

-

Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

-

The rate of the reaction is calculated using the molar extinction coefficient of ferricenium (ε300 = 4.3 mM-1cm-1).

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ferricenium per minute under the specified conditions.

-

Enoyl-CoA Hydratase (Crotonase)

This protocol is based on established methods for the expression and purification of recombinant enoyl-CoA hydratases.

-

Cloning: The cDNA of the target enoyl-CoA hydratase (e.g., human ECHS1) is cloned into an appropriate expression vector, such as pET-15b, which can provide an N-terminal His-tag.

-

Expression: The expression plasmid is transformed into an E. coli expression host like BL21(DE3). A single colony is used to start an overnight culture in LB medium with the corresponding antibiotic. This starter culture is then used to inoculate a larger volume of media. The culture is grown at 37°C with vigorous shaking until the OD600 reaches 0.5-0.7. Protein expression is induced with IPTG (final concentration 0.4-1 mM), and the culture is incubated for an additional 3-5 hours at 30-37°C.

-

Cell Lysis: Cells are harvested by centrifugation. The pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.9, 500 mM NaCl, 5 mM imidazole). The suspension is sonicated on ice, and the lysate is cleared by centrifugation.

-

Affinity Chromatography: The soluble fraction is applied to a Ni-NTA affinity column. The column is washed with the lysis buffer, and the bound protein is eluted with a gradient of imidazole (e.g., 5-500 mM) in the same buffer.

-

Further Purification (Optional): If required, further purification can be achieved by ion-exchange or size-exclusion chromatography.

-

Purity Analysis: The purity of the enzyme is checked by SDS-PAGE.

This assay measures the hydration of the α,β-unsaturated bond of the enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl buffer, pH 8.0.

-

Substrate: Tiglyl-CoA (or Crotonyl-CoA as a standard substrate) (0.25 mM in assay buffer).

-

Purified enoyl-CoA hydratase.

-

-

Procedure:

-

In a quartz cuvette with a 1 cm path length, add 990 µL of the substrate solution.

-

Place the cuvette in a spectrophotometer and record the baseline absorbance at 263 nm.

-

Initiate the reaction by adding 10 µL of the purified enzyme solution and mix immediately.

-

Monitor the decrease in absorbance at 263 nm over time.

-

The rate of the reaction is calculated using the molar extinction coefficient for the enoyl-thioester bond (ε263 = 6.7 x 103 M-1cm-1).

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of substrate per minute.

-

Mandatory Visualizations

Biosynthetic Pathway of this compound

References

- 1. uniprot.org [uniprot.org]

- 2. ACADSB - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Crystal structure of enoyl-coenzyme A (CoA) hydratase at 2.5 angstroms resolution: a spiral fold defines the CoA-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 8. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide on 3-Hydroxy-2-methylbutyryl-CoA and its Nexus with 2-methyl-3-hydroxybutyryl-CoA Dehydrogenase Deficiency

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2-methylbutyryl-CoA, a key intermediate in the mitochondrial catabolism of the branched-chain amino acid isoleucine. Central to this pathway is the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD), encoded by the HSD17B10 gene. A deficiency in this enzyme leads to the rare, X-linked recessive metabolic disorder known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBDD). This document elucidates the biochemical pathway, the pathophysiology of MHBDD, and the clinical manifestations. Furthermore, it presents detailed experimental protocols for the investigation of this disorder and collates quantitative data on key biomarkers to aid in research and diagnostic development.

Introduction: The Isoleucine Catabolic Pathway and the Role of this compound

The breakdown of the essential amino acid isoleucine is a critical process for energy production, yielding acetyl-CoA and propionyl-CoA which subsequently enter the citric acid cycle. This multi-step catabolic pathway occurs within the mitochondria.[1] A pivotal step in this pathway is the conversion of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA.

This reaction is catalyzed by the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD), also known as 3-hydroxyacyl-CoA dehydrogenase type II or 17β-hydroxysteroid dehydrogenase type 10 (HSD17B10).[2][3] The enzyme utilizes NAD+ as a cofactor in this oxidation reaction.[4]

The substrate for this enzymatic reaction is this compound, a stereospecific intermediate formed from the hydration of tiglyl-CoA by enoyl-CoA hydratase. A defect in MHBD leads to the accumulation of this compound and its upstream metabolites, resulting in the clinical entity of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBDD).[5]

2-methyl-3-hydroxybutyryl-CoA Dehydrogenase Deficiency (MHBDD)

Genetic Basis

MHBDD is an X-linked recessive disorder caused by mutations in the HSD17B10 gene, located on chromosome Xp11.2.[2] This gene encodes the multifunctional protein HSD17B10. While its role as MHBD in isoleucine metabolism is crucial, HSD17B10 also participates in other cellular processes, including neurosteroid metabolism and mitochondrial tRNA maturation.[2] The clinical heterogeneity of MHBDD may be partly explained by the diverse functions of this protein.

Pathophysiology

The deficiency of MHBD disrupts the normal catabolism of isoleucine, leading to the accumulation of this compound. This primary accumulation drives the formation and subsequent excretion of characteristic metabolites, namely 2-methyl-3-hydroxybutyric acid and tiglylglycine.[2] The absence of 2-methylacetoacetate in the urine of MHBDD patients helps to distinguish it from β-ketothiolase deficiency, another inborn error of isoleucine metabolism.[2] While the accumulation of these metabolites is a hallmark of the disease, the precise mechanisms leading to the severe neurological phenotype are not fully understood and may involve the other functions of the HSD17B10 protein beyond its enzymatic role in isoleucine breakdown.

Clinical Presentation

MHBDD is a rare disorder with a variable clinical presentation, typically manifesting with neurological symptoms.[5] In many cases, there is an initial period of normal development followed by a progressive loss of mental and motor skills.[6] Common clinical features include developmental delay, seizures, hypotonia, and movement disorders. The severity of the disease can range from a severe, rapidly progressive neurodegenerative course in infancy to a milder phenotype with psychomotor retardation without a clear neurodegenerative course.[6]

Quantitative Data in MHBDD

The diagnosis of MHBDD relies on the identification of a characteristic pattern of organic acids in the urine. Below are tables summarizing the quantitative data for key metabolites in affected individuals and controls.

| Metabolite | Patient Cohort | Mean ± SD or Range (mmol/mol creatinine) | Reference |

| 2-methyl-3-hydroxybutyric acid | MHBDD Patients (n=7) | 1.8 - 4.2 | [7] |

| Tiglylglycine | MHBDD Patients (n=7) | 1.1 - 2.8 | [7] |

| 2-ethylhydracrylic acid | MHBDD Patients (n=7) | 0.3 - 1.5 | [7] |

| Metabolite | Control Group | Mean ± SD or Range (mmol/mol creatinine) | Reference |

| 2-methyl-3-hydroxybutyric acid | Healthy Controls | Not typically detected or in trace amounts | |

| Tiglylglycine | Healthy Controls | < 0.2 | [7] |

| 2-ethylhydracrylic acid | Healthy Controls | < 0.1 | [7] |

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the cornerstone for the diagnosis of MHBDD.

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified by GC-MS.

Protocol:

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., 3-phenylbutyric acid).

-

Acidify the sample to pH < 2 with HCl.

-

Perform a liquid-liquid extraction with ethyl acetate followed by diethyl ether.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.[8]

-

-

Derivatization:

-

To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Incubate at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.[8]

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions: Use a capillary column (e.g., DB-5ms). A typical temperature program starts at 80°C, holds for 2 minutes, then ramps to 280°C at 5°C/min, and holds for 5 minutes.

-

MS Conditions: Operate in electron ionization (EI) mode with a scan range of m/z 50-600.

-

Identify metabolites by comparing their mass spectra and retention times to a library of known compounds.

-

MHBD Activity Assay in Fibroblasts

This enzymatic assay confirms the diagnosis of MHBDD at the protein function level.[2]

Principle: The activity of MHBD is measured in the reverse direction by monitoring the oxidation of NADH to NAD+ in the presence of the substrate 2-methylacetoacetyl-CoA. The decrease in absorbance at 340 nm is proportional to the enzyme activity.[2]

Protocol:

-

Cell Culture and Homogenization:

-

Culture patient and control fibroblasts to confluency.

-

Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in a homogenization buffer (e.g., 25 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA).

-

Homogenize the cells by sonication on ice.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Use the supernatant for the assay.

-

-

Enzyme Assay:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer, pH 8.0

-

0.2 mM NADH

-

50-100 µg of fibroblast homogenate protein

-

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 0.1 mM 2-methylacetoacetyl-CoA.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

Western Blot Analysis of HSD17B10

This technique is used to assess the presence and quantity of the HSD17B10 protein in patient cells.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using a specific primary antibody against HSD17B10.

Protocol:

-

Protein Extraction:

-

Lyse cultured fibroblasts in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HSD17B10 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

-

Visualizations

Isoleucine Catabolic Pathway

Caption: Isoleucine catabolism pathway and the MHBD enzymatic step.

Diagnostic Workflow for MHBDD

References

- 1. A fibroblast glutaryl-CoA dehydrogenase assay using detritiation of 3H-labelled glutaryl-CoA: application in the genotyping of the glutaryl-CoA dehydrogenase locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing Protein 3-hydroxyacyl-CoA dehydrogenase type-2 (HMDBP00379) [hmdb.ca]

- 4. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. iomcworld.org [iomcworld.org]

- 6. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study of patients and carriers with 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency: difficulties in the diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.uva.nl [pure.uva.nl]

Metabolic Fate of 3-Hydroxy-2-methylbutyryl-CoA: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Hydroxy-2-methylbutyryl-CoA is a key intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, isoleucine. Its metabolic fate is intrinsically linked to cellular energy homeostasis and is of significant interest in the study of inborn errors of metabolism and neurological diseases. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, its tissue-specific relevance, and detailed experimental protocols for its investigation.

Introduction

This compound is a chiral molecule, with the (2S,3S)-stereoisomer being the physiological substrate in the isoleucine degradation pathway. This pathway ultimately yields acetyl-CoA and propionyl-CoA, which are crucial entry points into the tricarboxylic acid (TCA) cycle for energy production. The primary enzyme responsible for the metabolism of this compound is this compound dehydrogenase (MHBD), also known as 3-hydroxyacyl-CoA dehydrogenase type II (HADH2). Deficiencies in this enzyme lead to the rare X-linked metabolic disorder, 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, characterized by neurological symptoms[1]. Understanding the tissue-specific metabolism of this acyl-CoA is therefore critical for elucidating disease mechanisms and developing therapeutic strategies.

The Metabolic Pathway of this compound

The catabolism of isoleucine to this compound involves a series of enzymatic reactions. The final steps in the degradation of this compound are as follows:

-

Dehydrogenation: this compound is oxidized by This compound dehydrogenase (MHBD/HADH2) in an NAD+-dependent reaction to form 2-methylacetoacetyl-CoA[1][2][3].

-

Thiolytic Cleavage: 2-methylacetoacetyl-CoA is then cleaved by β-ketothiolase into acetyl-CoA and propionyl-CoA [1].

These end products then enter central carbon metabolism:

-

Acetyl-CoA enters the TCA cycle.

-

Propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate, through a series of reactions involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.

References

- 1. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Short-chain 3-hydroxy-2-methylacyl-CoA dehydrogenase from rat liver: purification and characterization of a novel enzyme of isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Accumulation of 3-Hydroxy-2-methylbutyryl-CoA in Inborn Errors of Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic, clinical, and diagnostic aspects of inborn errors of metabolism characterized by the accumulation of 3-Hydroxy-2-methylbutyryl-CoA. This intermediate of isoleucine catabolism serves as a critical biomarker for two specific genetic disorders: 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency, also known as HSD10 disease, and beta-ketothiolase deficiency. Understanding the pathophysiology and diagnostic markers of these conditions is crucial for the development of targeted therapies and improved diagnostic strategies.

Biochemical Context: The Isoleucine Catabolic Pathway

The breakdown of the essential branched-chain amino acid isoleucine is a mitochondrial process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. This compound is a key intermediate in this pathway. A disruption in the enzymes responsible for its further metabolism leads to its accumulation and the subsequent increase of downstream metabolites.

The immediate precursor to (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA is tiglyl-CoA, which is hydrated by enoyl-CoA hydratase.[1] Subsequently, this compound dehydrogenase catalyzes the NAD+-dependent oxidation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA.[2] A deficiency in this dehydrogenase is the cause of MHBD deficiency.[3] The final step in this segment of the pathway is the thiolytic cleavage of 2-methylacetoacetyl-CoA by mitochondrial acetoacetyl-CoA thiolase (T2), also known as beta-ketothiolase, to yield acetyl-CoA and propionyl-CoA.[1] A defect in this thiolase results in beta-ketothiolase deficiency.[4]

Inborn Errors of Metabolism Associated with this compound Accumulation

2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency / HSD10 Disease

MHBD deficiency, also known as HSD10 disease, is a rare, X-linked recessive disorder caused by mutations in the HSD17B10 gene.[5][6][7] This gene encodes the mitochondrial enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase, which is responsible for the conversion of this compound to 2-methylacetoacetyl-CoA.[2] A deficiency in this enzyme leads to the accumulation of this compound and its precursors.

The clinical presentation of HSD10 disease is heterogeneous, ranging from a severe neonatal-onset form with rapid neurological deterioration and cardiomyopathy to a milder infantile form with developmental delay and later regression.[5][6] Some individuals may present with an atypical, non-progressive course.[7] The accumulation of toxic metabolites is thought to contribute to the neurological and other systemic manifestations of the disease.

Beta-Ketothiolase Deficiency

Beta-ketothiolase deficiency is an autosomal recessive disorder of isoleucine and ketone body metabolism caused by mutations in the ACAT1 gene.[8][9] This gene encodes the mitochondrial enzyme beta-ketothiolase (or mitochondrial acetoacetyl-CoA thiolase, T2), which catalyzes the final step in the isoleucine degradation pathway, cleaving 2-methylacetoacetyl-CoA into acetyl-CoA and propionyl-CoA.[4]

Deficiency of this enzyme leads to the accumulation of 2-methylacetoacetyl-CoA and, due to the reversibility of the preceding step, also this compound and tiglyl-CoA.[10] Clinically, beta-ketothiolase deficiency is characterized by intermittent episodes of severe ketoacidosis, often triggered by illness or fasting.[8][11] Between episodes, individuals may be asymptomatic.

Quantitative Data on Key Metabolites

The diagnosis of these disorders relies on the detection of characteristic patterns of elevated metabolites in urine and blood. The following tables summarize the quantitative data for key biomarkers.

Table 1: Urinary Organic Acid Concentrations

| Metabolite | Disorder | Patient Range (mmol/mol creatinine) | Control Range (mmol/mol creatinine) |

| 2-Methyl-3-hydroxybutyric acid | MHBD Deficiency / HSD10 Disease | Markedly elevated (specific ranges vary)[7][10] | Typically < 5[5][12] |

| Beta-ketothiolase Deficiency | Elevated[4][13] | Typically < 5[5][12] | |

| Tiglylglycine | MHBD Deficiency / HSD10 Disease | Elevated (e.g., 20.7 - 497)[3][7] | Typically < 5[3][14] |

| Beta-ketothiolase Deficiency | Elevated (e.g., up to 103)[3][13] | Typically < 5[3][14] | |

| 2-Methylacetoacetic acid | MHBD Deficiency / HSD10 Disease | Absent[7] | Not detected |

| Beta-ketothiolase Deficiency | Present during ketoacidotic episodes[4] | Not detected |

Table 2: Plasma Acylcarnitine Concentrations

| Metabolite | Disorder | Patient Range (µmol/L) | Control Range (µmol/L) |

| C5-OH (3-hydroxyisovalerylcarnitine) | MHBD Deficiency / HSD10 Disease | Elevated[15][16] | < 0.4[17][18] |

| Beta-ketothiolase Deficiency | Can be elevated[19][20] | < 0.4[17][18] | |

| C5:1 (Tiglylcarnitine) | MHBD Deficiency / HSD10 Disease | Can be elevated[7][21] | < 0.1[17][18] |

| Beta-ketothiolase Deficiency | Elevated[19][21] | < 0.1[17][18] |

Note: Reference ranges can vary between laboratories and with age.[6][18]

Experimental Protocols

Accurate diagnosis of these inborn errors of metabolism is critical for patient management. The following sections provide detailed methodologies for the key diagnostic experiments.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for identifying and quantifying the characteristic organic acids that accumulate in MHBD and beta-ketothiolase deficiencies.

Sample Preparation and Extraction:

-

To 1 mL of urine, add an internal standard (e.g., ethylmalonic acid-d3).

-

Acidify the urine to a pH of 1-2 with hydrochloric acid.[5]

-

Saturate the sample with sodium chloride.

-

Extract the organic acids twice with 2 mL of ethyl acetate.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.[1]

Derivatization:

-

To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1]

-

Incubate the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives of the organic acids.[14] This step increases the volatility and thermal stability of the compounds for GC analysis.

GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) to separate the different organic acids.

-

-

Mass Spectrometer:

-

Ionization: Electron impact (EI) ionization at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 50-600) to identify all compounds and selected ion monitoring (SIM) mode for quantification of specific target analytes for increased sensitivity.

-

Identification: Compounds are identified by comparing their retention times and mass spectra to those of known standards and library databases.

-

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This technique is used for the analysis of acylcarnitines in dried blood spots (for newborn screening) or plasma.

Sample Preparation (from Dried Blood Spots):

-

Punch a 3 mm disc from the dried blood spot into a microtiter plate well.

-

Add a methanol solution containing a mixture of stable isotope-labeled internal standards for each acylcarnitine species.[22]

-

Incubate with shaking to extract the acylcarnitines.

-

Evaporate the methanol extract to dryness.

Derivatization (Butylation):

-

Reconstitute the dried extract in a solution of butanolic HCl (e.g., 3 M).

-

Incubate at 65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters.[22]

-

Evaporate the butanolic HCl to dryness.

-

Reconstitute the sample in a suitable solvent for injection (e.g., 80% acetonitrile in water).

MS/MS Analysis:

-

Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Introduction: The sample is introduced into the mass spectrometer via flow injection analysis or liquid chromatography.

-

Ionization: Positive ion electrospray ionization.

-

Scan Mode: Precursor ion scan of m/z 85. Carnitine and its esters share a common fragment ion at m/z 85 upon collision-induced dissociation. By scanning for all parent ions that produce this fragment, a profile of all acylcarnitines in the sample can be generated.[18]

-

Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

Enzyme Assays

Enzyme activity assays in patient-derived cells (e.g., fibroblasts or lymphocytes) can provide a definitive diagnosis.

4.3.1. 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Activity Assay

This spectrophotometric assay measures the NAD+-dependent oxidation of a substrate analog.

-

Cell Culture and Homogenization: Culture patient and control fibroblasts under standard conditions. Harvest the cells and prepare a cell homogenate by sonication in a suitable buffer (e.g., potassium phosphate buffer).

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

-

Potassium phosphate buffer (pH 7.4)

-

NAD+

-

Cell homogenate

-

-

Initiation: Start the reaction by adding the substrate, 2-methyl-3-hydroxybutyryl-CoA.

-

Measurement: Monitor the increase in absorbance at 340 nm at 37°C, which corresponds to the production of NADH.[8]

-

Calculation: The enzyme activity is calculated based on the rate of NADH formation and normalized to the protein concentration of the cell homogenate. Patients with MHBD deficiency will show significantly reduced or absent enzyme activity compared to controls.[8]

4.3.2. Beta-Ketothiolase (ACAT1) Activity Assay

This assay measures the thiolytic cleavage of a substrate. A common method involves a coupled spectrophotometric assay.

-

Cell Culture and Homogenization: As described for the MHBD assay.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 8.0)

-

Coenzyme A (CoA)

-

NAD+

-

Malate dehydrogenase

-

Citrate synthase

-

Cell homogenate

-

-

Initiation: Start the reaction by adding the substrate, 2-methylacetoacetyl-CoA.

-

Principle: The acetyl-CoA produced by beta-ketothiolase reacts with oxaloacetate (formed from malate by malate dehydrogenase) in a reaction catalyzed by citrate synthase to produce citrate and CoA. The regeneration of CoA drives the reaction, and the concomitant reduction of NAD+ to NADH by malate dehydrogenase is monitored at 340 nm.

-

Measurement and Calculation: Similar to the MHBD assay, the rate of NADH formation is measured and used to calculate the enzyme activity. Patients with beta-ketothiolase deficiency will exhibit markedly reduced enzyme activity.[23]

Conclusion

The accumulation of this compound is a hallmark of two distinct inborn errors of isoleucine metabolism: MHBD deficiency (HSD10 disease) and beta-ketothiolase deficiency. A thorough understanding of the underlying biochemical pathways and the characteristic metabolite profiles is essential for accurate diagnosis. The detailed experimental protocols provided in this guide for urinary organic acid analysis, acylcarnitine profiling, and specific enzyme assays are fundamental tools for researchers and clinicians in the field. Further research into the pathophysiology of these disorders will be crucial for the development of novel therapeutic interventions aimed at mitigating the effects of toxic metabolite accumulation and improving patient outcomes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Normal acylcarnitine levels during confirmation of abnormal newborn screening in long-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Age-related reference values for urinary organic acids in a healthy Turkish pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medlink.com [medlink.com]

- 8. Japanese Male Siblings with 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency (HSD10 Disease) Without Neurological Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated C5-hydroxy acylcarnitine in an infant girl as a result of holocarboxylase synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orpha.net [orpha.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran. | Semantic Scholar [semanticscholar.org]

- 13. Orphanet: Beta-ketothiolase deficiency [orpha.net]

- 14. Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The first case in Asia of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (HSD10 disease) with atypical presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aphl.org [aphl.org]

- 17. researchgate.net [researchgate.net]

- 18. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 23. Three Japanese Patients with Beta-Ketothiolase Deficiency Who Share a Mutation, c.431A>C (H144P) in ACAT1 : Subtle Abnormality in Urinary Organic Acid Analysis and Blood Acylcarnitine Analysis Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Recovery Extraction of 3-Hydroxy-2-methylbutyryl-CoA from Cultured Fibroblasts for Targeted Metabolomics

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxy-2-methylbutyryl-CoA is a critical intermediate in the mitochondrial degradation pathway of the branched-chain amino acid isoleucine.[1][2][3] Accurate quantification of this acyl-CoA species in cultured fibroblasts is essential for studying inborn errors of metabolism, such as this compound dehydrogenase deficiency, and for investigating the broader effects of therapeutic interventions on amino acid catabolism.[3][4][5] The inherent low abundance and instability of acyl-CoAs present analytical challenges, necessitating a robust and optimized extraction protocol to ensure high recovery and sample stability for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).[6][7]

This application note provides a detailed protocol for the efficient extraction of this compound from cultured adherent human fibroblasts. The methodology is a synthesis of established protocols for acyl-CoA extraction from mammalian cells, designed to minimize metabolite degradation and maximize yield.[6][8][9]

Data Presentation

The following table summarizes representative quantitative data for various acyl-CoA species in different human cell lines, as reported in the literature. This provides a comparative overview of typical acyl-CoA pool sizes. Note that direct comparison may be affected by variations in experimental conditions and normalization methods (e.g., per cell number versus per milligram of protein).[6]

| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[6] | MCF7 (pmol/mg protein)[6] | RAW264.7 (pmol/mg protein)[6] |

| Acetyl-CoA | 10.644 | ~15 | ~5 |

| Propionyl-CoA | 3.532 | - | - |

| Butyryl-CoA | 1.013 | - | - |

| Valeryl-CoA | 1.118 | - | - |

| Crotonoyl-CoA | 0.032 | - | - |

| HMG-CoA | 0.971 | - | - |

| Succinyl-CoA | 25.467 | - | - |

| Glutaryl-CoA | 0.647 | - | - |

| C14:0-CoA | - | ~2.5 | ~1.5 |

| C16:0-CoA | - | ~12 | ~4 |

| C18:0-CoA | - | ~8 | ~3 |

Experimental Protocols

This protocol is optimized for the extraction of a broad range of acyl-CoAs, including this compound, from adherent fibroblast cultures for analysis by LC-MS.

Materials and Reagents:

-

Cultured human fibroblasts (e.g., grown in T25 flasks or 6-well plates to ~80-90% confluency)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Water (LC-MS grade)

-

Internal standard solution (e.g., stable isotope-labeled this compound, if available, in extraction solvent)

-

Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

-

Cell scraper, pre-chilled

-

Centrifuge capable of reaching >15,000 x g at 4°C

-

Vacuum concentrator or nitrogen evaporator

-

Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)

Procedure:

1. Cell Harvesting and Quenching: a. Place the culture vessel on ice to slow down metabolic processes. b. Aspirate the culture medium completely. c. Wash the cell monolayer twice with an adequate volume of ice-cold PBS to remove any residual medium. Aspirate the PBS completely after each wash. d. To quench metabolism and initiate extraction, add 1 mL of pre-chilled (-80°C) 80% methanol/water solution directly to the cell monolayer.[8][9] The use of cold organic solvents is crucial for simultaneously quenching metabolism, lysing cells, and extracting metabolites.[10]

2. Cell Lysis and Collection: a. Immediately after adding the cold methanol solution, use a pre-chilled cell scraper to gently scrape the cells from the surface of the culture vessel.[6][11] b. Ensure that the entire cell lysate (cell debris suspended in the methanol solution) is collected. c. Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.[6]

3. Protein Precipitation and Supernatant Collection: a. Vortex the microcentrifuge tube vigorously for 30 seconds to ensure complete cell lysis and protein precipitation. b. Incubate the tube on ice for 20 minutes to further facilitate protein precipitation. c. Centrifuge the lysate at >15,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.[6] d. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[6]

4. Sample Drying and Reconstitution: a. Dry the collected supernatant completely using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen. Avoid excessive heat, which can degrade acyl-CoAs. b. Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable reconstitution solvent for LC-MS analysis.[6] The choice of solvent is critical for acyl-CoA stability; 50% methanol in 50 mM ammonium acetate (pH 7) is a common and effective choice.[6] c. Vortex the reconstituted sample briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any insoluble material. d. Transfer the clear supernatant to an LC-MS autosampler vial for analysis.

Mandatory Visualization

Caption: Workflow for this compound Extraction.

Caption: Isoleucine Degradation Pathway.

References

- 1. This compound for Research [benchchem.com]

- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iomcworld.org [iomcworld.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive protocol for multiplatform metabolomics analysis in patient-derived skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]